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Compound of Interest

Compound Name: Sodium bitartrate monohydrate

Cat. No.: B1358471 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on the potential interference of sodium bitartrate monohydrate in

common protein assays.

Frequently Asked Questions (FAQs)
Q1: Does sodium bitartrate monohydrate interfere with the Bradford protein assay?

While direct quantitative data on the interference of sodium bitartrate monohydrate in the

Bradford assay is not readily available in published literature, salts, in general, can interfere

with this assay.[1][2] The Bradford assay's mechanism is based on the binding of Coomassie

Brilliant Blue G-250 dye to proteins, which can be affected by changes in the ionic strength of

the solution. It is advisable to prepare protein standards in a buffer with the same concentration

of sodium bitartrate as the samples to minimize potential interference.[3]

Q2: Will sodium bitartrate monohydrate affect the results of my BCA (Bicinchoninic Acid)

assay?

Sodium bitartrate may interfere with the BCA assay. The BCA assay relies on the reduction of

Cu²⁺ to Cu¹⁺ by protein, followed by the chelation of Cu¹⁺ by bicinchoninic acid.[4][5] Tartrate is

a known copper chelating agent.[6][7][8] If present in the sample at a high enough

concentration, it could chelate the copper ions, making them unavailable for the reaction with

the protein and subsequent detection, potentially leading to an underestimation of the protein

concentration.
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Q3: Is sodium bitartrate monohydrate compatible with the Lowry protein assay?

Yes, sodium bitartrate is generally considered compatible with the Lowry protein assay. In fact,

sodium potassium tartrate is a standard component of the alkaline copper reagent in the Lowry

method.[9][10][11] Its role is to stabilize the cupric ions (Cu²⁺) in the alkaline solution,

preventing their precipitation so they can react with the peptide bonds of the proteins.[9][12]

Therefore, the presence of sodium bitartrate in a sample is unlikely to cause interference.

Q4: What are the signs of interference in a protein assay?

Signs of interference can include:

Inaccurate or inconsistent results: High variability between replicates or results that are not

reproducible.[3]

High background absorbance: The "blank" or zero protein standard has an unusually high

absorbance reading.[13][14]

Precipitation: Formation of a solid precipitate in the assay tube or microplate well.[15]

Non-linear standard curve: The plot of absorbance versus protein concentration for the

standards is not linear.

Atypical color development: The color of the assay solution is different from the expected

color.

Q5: How can I troubleshoot potential interference from sodium bitartrate monohydrate?

The most effective way to account for potential interference is to prepare your protein

standards (e.g., BSA) in the exact same buffer, including the same concentration of sodium
bitartrate monohydrate, as your unknown samples.[3] This will help to cancel out any effects

of the buffer components on the assay. If interference is still suspected, you may need to

remove the sodium bitartrate from your sample.
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This guide will walk you through a step-by-step process to determine if sodium bitartrate
monohydrate is interfering with your protein assay and how to resolve the issue.

Troubleshooting Workflow

Start:
Inaccurate protein assay results

Prepare protein standards
in the same buffer as the sample

(including sodium bitartrate)

Run the assay with the
new standards

Are the results now
accurate and consistent?

Yes:
Buffer composition was the issue.

Continue with this method.

Yes

No:
Interference is still suspected

No

Dilute the sample to reduce
the concentration of

sodium bitartrate

Does dilution resolve
the issue?

Yes:
Proceed with diluted samples

Yes

No:
Removal of interfering

substance is necessary

No

Perform protein precipitation
(e.g., TCA/acetone precipitation)

Resuspend protein pellet in a
compatible buffer and repeat assay

End:
Accurate protein concentration

determined
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Click to download full resolution via product page

Caption: Troubleshooting workflow for protein assay interference.

Data on Interfering Substances
The following table summarizes the compatibility of common protein assays with substances

relevant to this topic.

Interfering
Substance

Bradford Assay BCA Assay Lowry Assay

Sodium Bitartrate

Potential interference

from high salt

concentration.[1][2]

Potential interference

due to chelating

properties.[6][7][8]

Generally compatible;

tartrate is a reagent

component.[9][10][11]

Reducing Agents

(e.g., DTT, β-

mercaptoethanol)

Generally compatible.
Strong interference.[7]

[8][15]

Strong interference.

[16]

Detergents (e.g.,

SDS, Triton X-100)

Strong interference.

[15]

Generally compatible

up to certain

concentrations.[7]

Interference.[16]

Chelating Agents

(e.g., EDTA)
Generally compatible.

Strong interference.[6]

[7][8]
Interference.[11]

Experimental Protocols
Standard Bradford Assay Protocol

Prepare Reagents:

Bradford Reagent: Use a commercially available concentrated reagent and dilute it as per

the manufacturer's instructions. Store at 4°C.

Protein Standards: Prepare a series of known concentrations of a standard protein (e.g.,

Bovine Serum Albumin - BSA) from 1 µg/mL to 20 µg/mL. It is crucial to dissolve the

standards in the same buffer as the samples being tested.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1358471?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/38159714/
https://repositorium.uminho.pt/server/api/core/bitstreams/b3a86a09-6b88-4860-9105-add7898ee02c/content
https://www.heruibio.com:9030/commonApi/download?fileStorageName=7d8289abd3895ab226693pdf&tm=1743066374418&sign=9942662edccd892fc059ab1b250f6231c42ae48b
https://info.gbiosciences.com/blog/alternative-bca-protein-assay
https://www.aatbio.com/resources/faq-frequently-asked-questions/what-interferes-with-bca-assays
https://opentrons.com/applications/bradford-assay/lowry-assay
https://www.ruf.rice.edu/~bioslabs/methods/protein/lowry.html
https://animal.ifas.ufl.edu/media/animalifasufledu/hansen-lab-website/lab-protocols/lowry_protein_assay.pdf
https://info.gbiosciences.com/blog/alternative-bca-protein-assay
https://www.aatbio.com/resources/faq-frequently-asked-questions/what-interferes-with-bca-assays
https://info.gbiosciences.com/blog/how-to-deal-with-interfering-agents-in-protein-estimation-assays
https://www.metwarebio.com/lowry-protein-assay-guide/
https://info.gbiosciences.com/blog/how-to-deal-with-interfering-agents-in-protein-estimation-assays
https://info.gbiosciences.com/blog/alternative-bca-protein-assay
https://www.metwarebio.com/lowry-protein-assay-guide/
https://www.heruibio.com:9030/commonApi/download?fileStorageName=7d8289abd3895ab226693pdf&tm=1743066374418&sign=9942662edccd892fc059ab1b250f6231c42ae48b
https://info.gbiosciences.com/blog/alternative-bca-protein-assay
https://www.aatbio.com/resources/faq-frequently-asked-questions/what-interferes-with-bca-assays
https://animal.ifas.ufl.edu/media/animalifasufledu/hansen-lab-website/lab-protocols/lowry_protein_assay.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Procedure:

Pipette 10 µL of each standard and unknown sample into separate test tubes or microplate

wells.

Add 200 µL of the diluted Bradford reagent to each tube or well and mix thoroughly.

Incubate at room temperature for at least 5 minutes.

Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.

Data Analysis:

Subtract the absorbance of the blank (0 µg/mL protein standard) from all readings.

Create a standard curve by plotting the net absorbance versus the protein concentration of

the standards.

Determine the concentration of the unknown samples from the standard curve.

Standard BCA Assay Protocol
Prepare Reagents:

BCA Working Reagent: Prepare by mixing 50 parts of BCA Reagent A with 1 part of BCA

Reagent B (or as per the manufacturer's instructions). The solution should be a clear

green.

Protein Standards: Prepare a dilution series of a known protein standard (e.g., BSA) from

20 µg/mL to 2000 µg/mL in the same buffer as the samples.

Assay Procedure:

Pipette 25 µL of each standard and unknown sample into separate microplate wells.

Add 200 µL of the BCA Working Reagent to each well and mix gently.

Cover the plate and incubate at 37°C for 30 minutes.
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Cool the plate to room temperature.

Measure the absorbance at 562 nm.

Data Analysis:

Subtract the absorbance of the blank from all other readings.

Generate a standard curve and determine the concentration of the unknown samples.

Standard Lowry Assay Protocol
Prepare Reagents:[9]

Reagent A: 2% Na₂CO₃ in 0.1 M NaOH.

Reagent B: 1% CuSO₄•5H₂O in deionized water.

Reagent C: 2% sodium potassium tartrate in deionized water.

Lowry Reagent: Mix 49 mL of Reagent A with 0.5 mL of Reagent B and 0.5 mL of Reagent

C. Prepare fresh daily.

Folin-Ciocalteu Reagent: Dilute the commercial 2N reagent 1:1 with deionized water just

before use.

Protein Standards: Prepare standards (e.g., BSA) in the range of 5 to 100 µg/mL in the

same buffer as the samples.

Assay Procedure:[11]

Add 100 µL of each standard and unknown sample to separate test tubes.

Add 1.0 mL of the Lowry Reagent to each tube and vortex.

Incubate for 10 minutes at room temperature.

Add 100 µL of the diluted Folin-Ciocalteu reagent and vortex immediately.
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Incubate for 30 minutes at room temperature.

Measure the absorbance at 750 nm.

Data Analysis:

Subtract the blank absorbance and plot the standard curve to determine the concentration

of the unknown samples.

Protein Precipitation Protocol (TCA/Deoxycholate)
This protocol can be used to remove interfering substances like salts from protein samples

before performing a protein assay.[17][18][19][20]

Materials:

Trichloroacetic acid (TCA), 72% (w/v)

Sodium deoxycholate, 0.15% (w/v)

Acetone, ice-cold

Microcentrifuge tubes

Buffer compatible with the chosen protein assay

Procedure:

To 100 µL of your protein sample in a microcentrifuge tube, add 10 µL of 0.15% sodium

deoxycholate.

Vortex and incubate on ice for 10 minutes.

Add 10 µL of 72% TCA, vortex, and incubate on ice for 30 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Carefully decant the supernatant without disturbing the protein pellet.
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Wash the pellet by adding 200 µL of ice-cold acetone and centrifuge again at 14,000 x g

for 5 minutes at 4°C.

Decant the acetone and allow the pellet to air dry briefly. Do not over-dry the pellet as it

may be difficult to redissolve.

Resuspend the protein pellet in a known volume of a buffer that is compatible with your

protein assay.

Visualization of Assay Principles and Selection
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Caption: Simplified schematic of the Lowry protein assay.
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Caption: Decision guide for choosing a protein assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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